

Chemical properties and reactivity of Pyrimidine-5-carbohydrazide

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Compound of Interest

Compound Name: **Pyrimidine-5-carbohydrazide**

Cat. No.: **B3028944**

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Pyrimidine-5-carbohydrazide**

Introduction

Pyrimidine-5-carbohydrazide is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a carbohydrazide group at the C5 position. As a bifunctional molecule, it possesses the characteristic aromaticity and electron-deficient nature of the pyrimidine core, combined with the high nucleophilicity and reactivity of the hydrazide moiety. This unique combination makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Pyrimidine derivatives are of immense interest due to their presence in natural products and their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The carbohydrazide group serves as a key handle for introducing molecular diversity, allowing for the construction of complex heterocyclic systems and libraries of compounds for drug discovery campaigns.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of **Pyrimidine-5-carbohydrazide**, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **Pyrimidine-5-carbohydrazide** are fundamental to its handling, characterization, and application in synthesis.

Property	Value	Source(s)
Molecular Formula	$C_5H_6N_4O$	
Molecular Weight	138.13 g/mol	
CAS Number	40929-42-8	
Appearance	Solid (Typical)	
Density	$\sim 1.335 \text{ g/cm}^3$	
Storage Condition	Room temperature, dry	

Spectroscopic Signature

While a detailed spectrum requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the functional groups present:

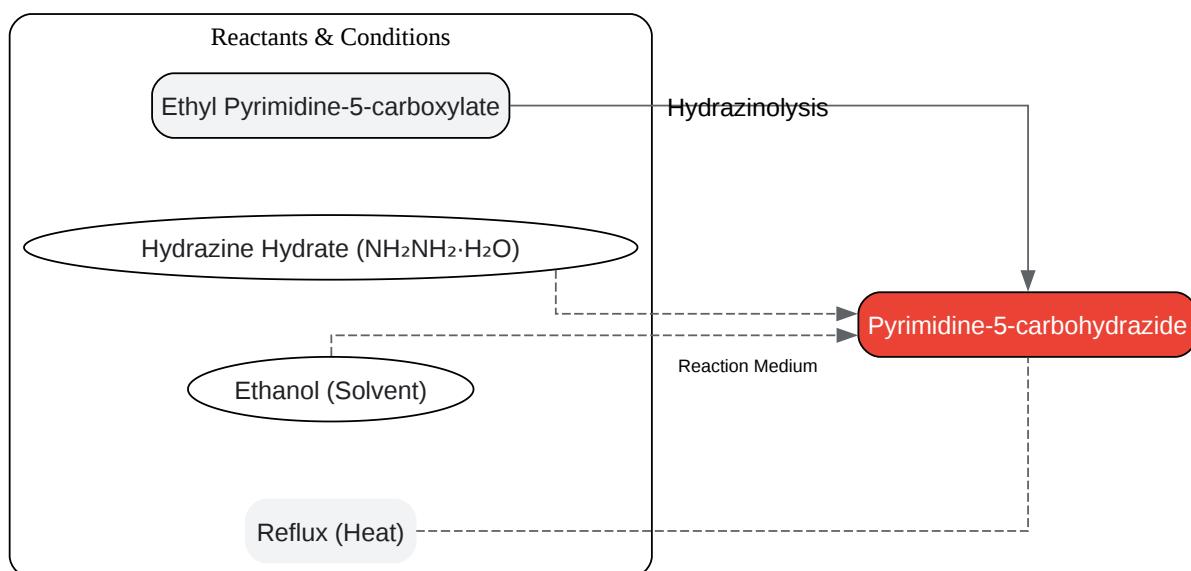
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations from the carbohydrazide group. Key absorptions include N-H stretching vibrations (typically two bands for the $-NH_2$ group) around $3300\text{-}3500 \text{ cm}^{-1}$, and a strong C=O (Amide I) stretching band around $1670\text{-}1690 \text{ cm}^{-1}$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show distinct signals for the three protons on the pyrimidine ring, typically in the downfield region ($>8.0 \text{ ppm}$) due to the deshielding effect of the ring nitrogen atoms. The protons of the hydrazide group ($-NH-$ and $-NH_2$) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
 - ^{13}C NMR: Carbonyl carbons are characteristically downfield, appearing above 155 ppm . The carbons of the pyrimidine ring would also have distinct chemical shifts reflecting their electronic environment.

Synthesis of Pyrimidine-5-carbohydrazide

The most direct and common method for the synthesis of **Pyrimidine-5-carbohydrazide** is through the hydrazinolysis of a corresponding pyrimidine-5-carboxylic acid ester, such as ethyl or methyl pyrimidine-5-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine.

The precursor, a pyrimidine-5-carboxylate ester, can be synthesized through various established methods, including the condensation of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, or through metal-halogen exchange from 5-bromopyrimidine followed by reaction with an appropriate chloroformate or cyanoformate.

Synthesis Workflow



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*Synthesis of **Pyrimidine-5-carbohydrazide** via hydrazinolysis.*

Experimental Protocol: Synthesis of Pyrimidine-5-carbohydrazide

This protocol is a generalized procedure based on standard laboratory practices for hydrazinolysis.

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyrimidine-5-carboxylate (1.0 eq).
- **Reagent Addition:** Add ethanol as a solvent to create a slurry or solution. To this, add hydrazine hydrate (typically 2-10 eq.) portion-wise. The use of excess hydrazine drives the reaction to completion.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.
- **Isolation:** The precipitated solid is collected by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual hydrazine, and dried under vacuum to yield **Pyrimidine-5-carbohydrazide**.

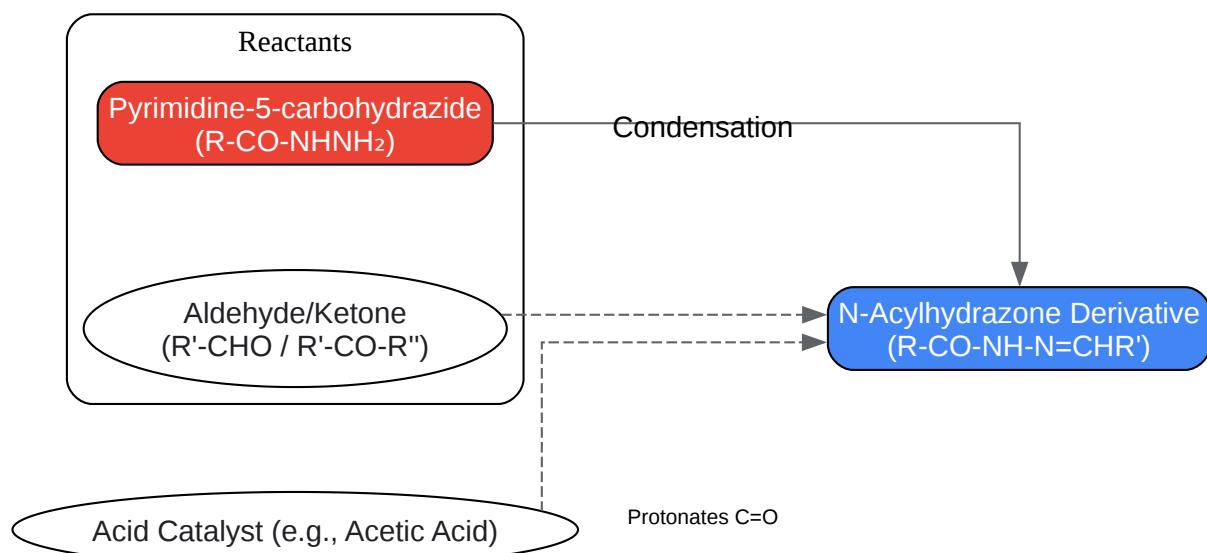
Causality Note: Ethanol is a common solvent as it solubilizes the ester and is compatible with hydrazine. Refluxing provides the necessary activation energy for the nucleophilic attack. An excess of hydrazine is used based on Le Chatelier's principle to shift the equilibrium towards the product.

Chemical Reactivity and Synthetic Utility

The reactivity of **Pyrimidine-5-carbohydrazide** is dominated by the nucleophilic character of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality is a gateway to a vast array of derivatives, primarily through condensation and cyclization reactions.

Hydrazone Formation: Condensation with Carbonyls

The most fundamental reaction of **Pyrimidine-5-carbohydrazide** is its condensation with aldehydes and ketones. The terminal amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a stable N-acylhydrazone (Schiff base) derivative. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.



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Condensation reaction to form N-acylhydrazones.

Experimental Protocol: Synthesis of a Pyrimidine-5-carbohydrazone

This protocol is adapted from the synthesis of related hydrazone derivatives.

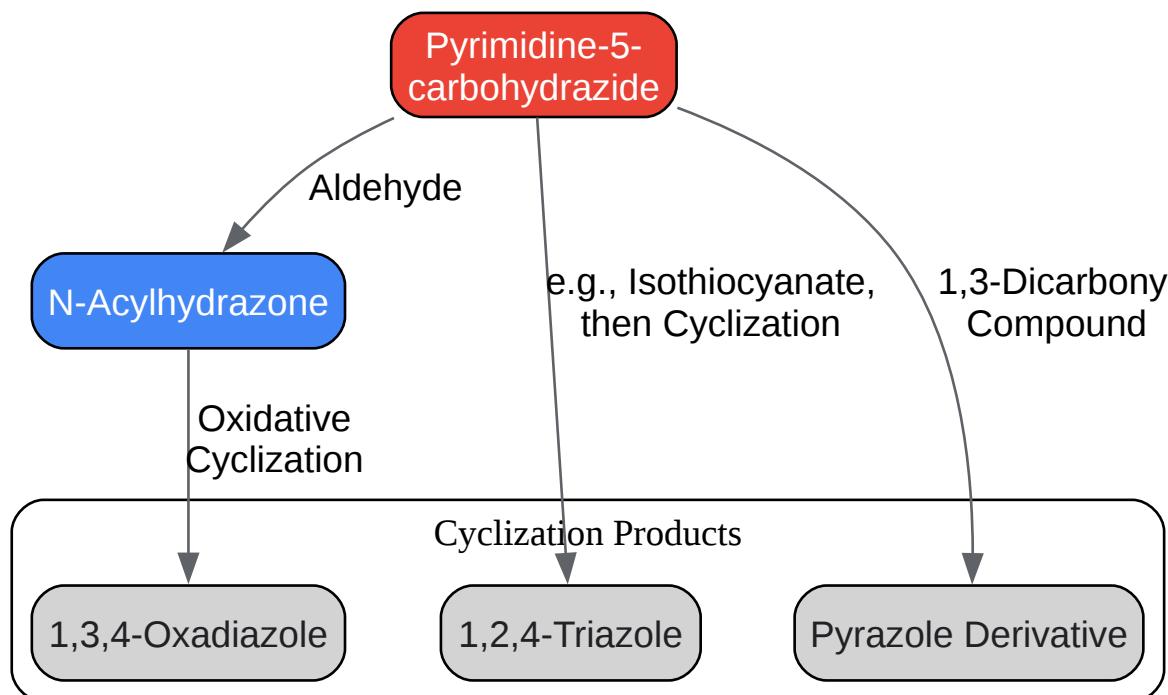
- Dissolution: Dissolve **Pyrimidine-5-carbohydrazide** (1.0 eq) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
- Addition of Carbonyl: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq) to the solution.

- **Catalysis:** Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
- **Isolation:** Upon completion, cool the reaction mixture. The hydrazone product typically crystallizes out. The solid is collected by filtration, washed with cold solvent, and dried.

Synthesis of Heterocyclic Rings

The true synthetic power of **Pyrimidine-5-carbohydrazide** lies in its use as a precursor for various five-membered heterocyclic rings. The N-acylhydrazone derivatives are often stable, isolable intermediates that can be cyclized under different conditions.

- **1,3,4-Oxadiazoles:** Oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride or other dehydrating agents leads to the formation of 1,3,4-oxadiazole rings.
- **1,2,4-Triazoles:** The hydrazide can react with compounds containing a C=N bond or their precursors. For instance, reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form a triazole-thione.
- **Pyrazoles:** Reaction with 1,3-dicarbonyl compounds can lead to the formation of N-acyl pyrazole derivatives.



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*Key cyclization pathways from **Pyrimidine-5-carbohydrazide**.*

Scientific Rationale: These cyclization reactions are driven by the desire to form stable, five-membered aromatic rings. The choice of reagent dictates which heteroatoms are incorporated into the new ring. This strategy allows for the creation of fused or linked bi-heterocyclic systems, which are privileged structures in drug discovery.

Applications in Medicinal Chemistry and Drug Development

The pyrimidine core is a well-established pharmacophore, and the ability to easily derivatize it via the 5-carbohydrazide handle makes this compound a cornerstone for developing new therapeutic agents.

- **Antimicrobial Agents:** A significant body of research focuses on hydrazone derivatives of heterocyclic carbohydrazides as potent antimicrobial agents. For example, derivatives of a structurally related tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have demonstrated

excellent antibacterial activity against both Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.

- **Anticancer Agents:** The pyrimidine scaffold is central to many anticancer drugs (e.g., 5-Fluorouracil). By using **Pyrimidine-5-carbohydrazide** as a starting point, novel derivatives can be synthesized and screened for their antiproliferative activities against various cancer cell lines.
- **Other Therapeutic Areas:** The versatility of the pyrimidine-hydrazide scaffold has led to its exploration in a wide range of therapeutic areas, including as antiviral, anti-inflammatory, and analgesic agents.

The core principle is that the pyrimidine ring can act as a "hinge" or anchor for binding to biological targets, while the diverse functionalities introduced via the hydrazide linker can explore different pockets of the binding site to enhance potency and selectivity.

Conclusion

Pyrimidine-5-carbohydrazide is a synthetically accessible and highly reactive intermediate of significant value to the scientific community. Its straightforward synthesis from ester precursors and the predictable, versatile reactivity of its carbohydrazide group make it an ideal platform for generating molecular diversity. The facile formation of N-acylhydrazones and their subsequent conversion into a variety of heterocyclic systems provide a robust and efficient pathway for the discovery of new bioactive compounds. For researchers in drug development, **Pyrimidine-5-carbohydrazide** represents a privileged starting material for building libraries of novel molecules with the potential to address a wide range of therapeutic needs.

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